molecular formula C17H14O2 B11947418 1,3-Dioxolane, 2-(9-anthracenyl)- CAS No. 4764-28-7

1,3-Dioxolane, 2-(9-anthracenyl)-

Cat. No.: B11947418
CAS No.: 4764-28-7
M. Wt: 250.29 g/mol
InChI Key: RDPZFVZDKKOOAA-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(9-anthracenyl)- is a cyclic ether derivative featuring a 1,3-dioxolane ring substituted at the 2-position with a 9-anthracenyl group.

Properties

CAS No.

4764-28-7

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-anthracen-9-yl-1,3-dioxolane

InChI

InChI=1S/C17H14O2/c1-3-7-14-12(5-1)11-13-6-2-4-8-15(13)16(14)17-18-9-10-19-17/h1-8,11,17H,9-10H2

InChI Key

RDPZFVZDKKOOAA-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane, 2-(9-anthracenyl)- can be synthesized through the condensation of 9-anthracenecarboxaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .

Industrial Production Methods

Industrial production of 1,3-dioxolane derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1,3-dioxolane, 2-(9-anthracenyl)- involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Key Structural Features:

  • Molecular Formula : Likely C₁₇H₁₄O₂ (based on substitution pattern).
  • Functional Groups : 1,3-dioxolane (cyclic ether) and anthracene (aromatic hydrocarbon).
  • Potential Applications: Organic semiconductors, fluorescent materials, or intermediates in synthetic chemistry.

Comparison with Similar Compounds

The following table compares 1,3-Dioxolane, 2-(9-anthracenyl)- with structurally related dioxolane derivatives, highlighting substituent effects, applications, and metabolic behavior.

Compound Name Substituent Molecular Formula Key Properties/Applications Metabolic/Stability Notes Reference
1,3-Dioxolane, 2-(9-anthracenyl)- 9-Anthracenyl C₁₇H₁₄O₂ Potential use in organic electronics; fluorescence due to aromatic system Limited data; anthracene may resist enzymatic oxidation Inference
Doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane) Theophyllinemethyl C₁₀H₁₄N₄O₄ Bronchodilator; metabolized via C2 oxidation (95% parent compound recovered) Major metabolite: 2'-hydroxyethyl ester (4:1 ratio with theophylline)
2-Ethyl-2-methyl-1,3-dioxolane Ethyl, methyl C₆H₁₂O₂ Solvent; higher boiling point due to alkyl substituents Likely stable under standard conditions
2-(1-Propenyl)-1,3-dioxolane 1-Propenyl C₆H₁₀O₂ Reactive monomer for polymerization; unsaturated bond enables crosslinking Susceptible to radical reactions
2-Ethenyl-1,3-dioxolane Ethenyl C₅H₈O₂ Regulated by EPA (PMN P-96–1006); significant new uses reported Polymerization or industrial applications
9-[3-(1,3-Dioxan-2-yl)propionyl]anthracene Anthracene + dioxane C₂₁H₂₀O₃ Research use; stored at -20°C for stability Requires PPE due to toxicity risks

Key Observations:

Substituent Effects :

  • Anthracenyl Group : Introduces steric bulk and π-conjugation, enhancing optical properties but reducing solubility in polar solvents.
  • Alkyl Groups (e.g., methyl, ethyl) : Increase hydrophobicity and boiling points, making them suitable as solvents .
  • Fluorinated Derivatives (e.g., ): Exhibit enhanced chemical inertness and thermal stability, contrasting with anthracenyl’s reactivity .

Metabolic Behavior :

  • Doxophylline undergoes regioselective oxidation at the dioxolane C2 position, leading to ring opening . The anthracenyl analog may resist such metabolism due to aromatic stabilization, though experimental confirmation is needed.

Applications: Anthracene-containing derivatives (e.g., ) are prioritized in photochemical research, whereas alkyl-substituted dioxolanes serve as solvents or monomers .

Biological Activity

1,3-Dioxolane, 2-(9-anthracenyl)- is a chemical compound characterized by its unique structure, featuring a dioxolane ring substituted with a 9-anthracenyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The molecular formula for this compound is C₁₇H₁₄O₂, and it is known for its fluorescence and photochemical properties, which are significant in various applications including drug delivery systems and anticancer therapies.

Synthesis and Structural Characteristics

The synthesis of 1,3-Dioxolane, 2-(9-anthracenyl)- typically involves the reaction of anthracene derivatives with suitable dioxolane precursors. The presence of the dioxolane moiety enhances the stability and reactivity of the compound. This structural configuration allows for interactions that may have implications in biological systems.

Biological Activity Overview

Research into the biological activity of 1,3-Dioxolane, 2-(9-anthracenyl)- is still emerging, but studies on related anthracene derivatives suggest several potential mechanisms of action:

  • Anticancer Activity : Similar compounds have shown promise in generating reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells.
  • Antimicrobial Properties : Studies indicate that derivatives of dioxolanes exhibit antibacterial and antifungal activities. For instance, a series of new 1,3-dioxolanes were tested against various bacterial strains and demonstrated significant antimicrobial effects .

Comparative Biological Activity

To understand the biological relevance of 1,3-Dioxolane, 2-(9-anthracenyl)-, it is useful to compare it with other similar compounds. The following table summarizes some structurally related compounds and their reported biological activities:

Compound NameStructure TypeNotable Biological Activity
1,3-Dioxolane, 2-(1-methylbutyl)- Dioxolane derivativeVaries with alkyl substitution; potential antimicrobial
9-Anthracenecarboxylic acid Anthracene derivativeAnticancer properties; interacts with nucleic acids
Anthracene-9,10-dione Carbonyl derivativeStrong photochemical properties; potential as an anticancer agent
1-Aminoanthracene Amino-substitutedExhibits diverse biological activities due to amino group

Antimicrobial Activity

A study conducted on various dioxolane derivatives showed that compounds similar to 1,3-Dioxolane, 2-(9-anthracenyl)- exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL depending on the specific derivative tested .

Photodynamic Therapy Implications

The photochemical properties of anthracene derivatives suggest their utility in photodynamic therapy (PDT). In PDT applications, compounds like 1,3-Dioxolane, 2-(9-anthracenyl)- could be activated by light to produce ROS that selectively target cancer cells while sparing healthy tissues. This selective activity is crucial for reducing side effects associated with traditional chemotherapy.

The proposed mechanisms by which 1,3-Dioxolane, 2-(9-anthracenyl)- exerts its biological effects include:

  • Reactive Oxygen Species Generation : Upon light activation, the compound may generate ROS that lead to oxidative stress in targeted cells.
  • Intercalation with Nucleic Acids : Similar anthracene derivatives have been shown to intercalate into DNA structures, potentially disrupting replication and transcription processes in cancer cells.
  • Protein Interactions : The compound may interact with specific proteins involved in cell signaling pathways that regulate cell growth and apoptosis.

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